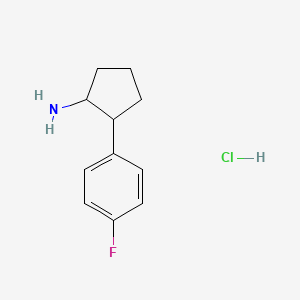

2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride

説明

2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15ClFN It is a derivative of cyclopentanamine, where a fluorophenyl group is attached to the cyclopentane ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with cyclopentanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

化学反応の分析

Types of Reactions

2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may

生物活性

2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride is a compound of interest due to its potential therapeutic applications and biological activity. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, focusing on its pharmacological properties and implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound is characterized by a cyclopentane ring substituted with a 4-fluorophenyl group and an amine functional group. The synthesis typically involves the use of cyclopentanone as a starting material, followed by various amination reactions to introduce the amine functionality. Recent advancements in synthetic methodologies, including Mannich reactions and catalytic processes, have facilitated the efficient production of this compound .

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, particularly as a potential neuroprotective agent. Its mechanism of action appears to involve modulation of neurotransmitter systems and anti-inflammatory pathways.

- Neuroprotective Effects : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokine production in microglial cells, suggesting its role in neuroprotection against conditions such as Alzheimer's disease . The activation of the formyl peptide receptor 2 (FPR2) has been implicated in these protective effects, leading to reduced cell death and inflammation in neuronal cultures .

- Anticancer Activity : The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant antiproliferative activity in human breast cancer (MCF-7) and colon cancer (HCT-15) cell lines, with IC50 values indicating potent growth inhibition .

- Mechanisms of Action : The biological activity is believed to be mediated through several pathways:

Data Summary

| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Neuroprotection | Mouse microglial N9 cells | Not specified | FPR2 activation, anti-inflammatory |

| Anticancer | MCF-7 (breast cancer) | 0.60 | Apoptosis induction |

| Anticancer | HCT-15 (colon cancer) | 0.81 | Apoptosis induction |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Neuroprotection : In a study involving mouse hippocampal organotypic cultures, pre-treatment with the compound significantly reduced LPS-induced inflammation, demonstrating its potential as a therapeutic agent for neurodegenerative diseases .

- Anticancer Evaluation : The National Cancer Institute's NCI-60 screening revealed that derivatives of this compound showed promising results against multiple cancer types, particularly in inhibiting tumor growth in vitro .

科学的研究の応用

Pharmacological Studies

2-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride has been investigated for its potential therapeutic effects. It has been noted for its role as a synthetic intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders.

- Case Study : In research published by Google Patents, the compound was highlighted for its utility in treating degenerative and inflammatory diseases, showcasing its potential as a lead compound in drug development .

Synthesis of Chiral Amines

The compound serves as an important building block in the synthesis of chiral amines, which are critical in the pharmaceutical industry for developing enantiomerically pure drugs. Recent advances have demonstrated efficient methods for synthesizing such compounds using this compound.

- Research Insight : A study detailed in ACS Publications outlines methodologies that utilize this compound to achieve high enantioselectivity in synthesizing chiral amines, emphasizing its significance in asymmetric synthesis .

Drug Development and Screening

Due to its structural characteristics, this compound has been employed in high-throughput screening assays to identify novel drug candidates.

- Application Example : The compound has been used to explore structure-activity relationships (SAR) within various chemical libraries, aiding researchers in understanding the molecular interactions essential for drug efficacy .

Data Table: Summary of Applications

特性

IUPAC Name |

2-(4-fluorophenyl)cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13;/h4-7,10-11H,1-3,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHZPCPWVOPKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。